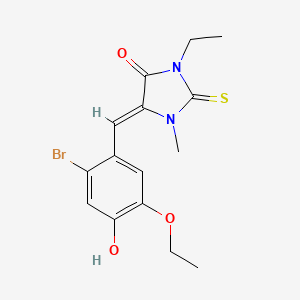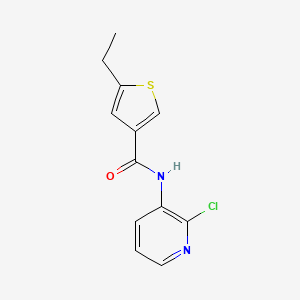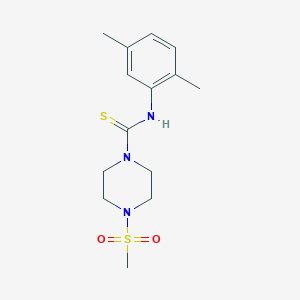![molecular formula C19H21NO5S B4629445 methyl 4-(4-methoxyphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4629445.png)
methyl 4-(4-methoxyphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate
説明
Synthesis Analysis
The synthesis of related thiophene compounds often involves strategies like the Schiff base reduction route, which has been demonstrated for compounds with complex molecular structures incorporating methoxyphenyl and amino groups. Such methodologies might be applicable for synthesizing the compound , utilizing intermolecular hydrogen bonding and secondary intermolecular interactions to stabilize the product (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The analysis of molecular structure, especially for thiophene derivatives, involves studying crystalline forms and geometrical configurations. For example, diastereoisomers of related compounds have shown differences in geometry and intermolecular interactions that could be relevant for understanding the molecular structure of the target compound (Pilati & Casalone, 2002).
Chemical Reactions and Properties
Thiophene compounds engage in a variety of chemical reactions, including oxidative cyclization, hydrolysis, and decarboxylation, leading to the formation of diverse products. These reactions underline the chemical versatility of thiophene derivatives and provide insight into potential reactions of the compound under study (Campaigne & Abe, 1975).
Physical Properties Analysis
The physical properties of thiophene derivatives, including their crystalline structure and hydrogen bonding patterns, are crucial for understanding their behavior in solid-state forms. These properties are often characterized using techniques like X-ray crystallography, as demonstrated for related compounds (Vasu et al., 2004).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, such as their reactivity, stability, and interactions with other molecules, are influenced by their structural features. Studies on similar compounds have explored these aspects through spectral analysis, quantum studies, and investigations into their non-linear optical (NLO) and thermodynamic properties (Halim & Ibrahim, 2022).
科学的研究の応用
Antiproliferative Activity and Tumor Selectivity Compounds related to methyl 4-(4-methoxyphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate, such as 5-alkyl-2-amino-3-methylcarboxylate thiophenes, have shown pronounced anti-proliferative activity and selectivity towards specific tumor cell types, including leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 cells. These compounds exhibit cytotoxic rather than cytostatic activity, indicating their potential in cancer treatment by selectively targeting tumor cells without affecting healthy ones (Thomas et al., 2017).
Applications in Solar Energy Derivatives with thiophene cores have been utilized as hole-transporting materials (HTMs) in perovskite solar cells, achieving high power conversion efficiencies. Notably, compounds such as 2,3,4,5-tetra[4,4'-bis(methoxyphenyl)aminophen-4"-yl]-thiophene (H111) and 4,4',5,5'-tetra[4,4'-bis(methoxyphenyl)aminophen-4"-yl]-2,2'-bithiophene (H112) have shown to be effective HTMs, offering a more cost-effective and simpler synthesis alternative to conventional materials like spiro-OMeTAD, highlighting their significance in advancing solar energy technologies (Li et al., 2014).
Synthetic Chemistry and Material Science Research on similar molecules has led to the synthesis of novel classes of compounds with potential applications in material science and pharmaceuticals. For example, the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate showcases the versatility of these compounds in creating new materials with specific functions, ranging from biological activity to novel material properties (Koza et al., 2013).
Antibacterial and Antifungal Activities Thiophene-3-carboxamide derivatives related to the query compound have been found to exhibit antibacterial and antifungal activities. Their molecular structure, featuring a thiophene ring, contributes to their bioactivity, making them potential candidates for developing new antimicrobial agents. The specific interactions and mechanisms, such as intermolecular hydrogen bonding, play a crucial role in their biological efficacy (Vasu et al., 2005).
特性
IUPAC Name |
methyl 4-(4-methoxyphenyl)-5-methyl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-11-15(12-6-8-13(23-2)9-7-12)16(19(22)24-3)18(26-11)20-17(21)14-5-4-10-25-14/h6-9,14H,4-5,10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAAAWRISNYHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2CCCO2)C(=O)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methoxyphenyl)-5-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B4629363.png)

![1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B4629372.png)
![9-tert-butyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629385.png)
![methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4629398.png)
![4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4629404.png)
![{3-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4629409.png)


![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)acrylamide](/img/structure/B4629421.png)
![ethyl 6-ethyl-2-[({[4-(2-naphthyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629429.png)
![3-(5-{4-[bis(2-bromoethyl)amino]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4629434.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B4629452.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4629458.png)